molecular formula C6H3Br3O3S B14373347 2,3,4-Tribromobenzene-1-sulfonic acid CAS No. 91941-15-0

2,3,4-Tribromobenzene-1-sulfonic acid

Cat. No.: B14373347
CAS No.: 91941-15-0
M. Wt: 394.87 g/mol
InChI Key: QWHZYKBDVSLXAE-UHFFFAOYSA-N
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Description

2,3,4-Tribromobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of three bromine atoms and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromobenzene-1-sulfonic acid typically involves the bromination of benzene derivatives followed by sulfonation. One common method is the electrophilic aromatic substitution, where benzene undergoes bromination using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). The sulfonic acid group is then introduced through sulfonation using sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tribromobenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The sulfonic acid group can be oxidized or reduced under specific conditions.

    Electrophilic Aromatic Substitution: Further substitution reactions can occur on the benzene ring

Common Reagents and Conditions:

    Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃).

    Sulfonation: Sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄).

    Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

Major Products:

    Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.

    Oxidation Products: Oxidized forms of the sulfonic acid group.

    Reduction Products: Reduced forms of the sulfonic acid group

Scientific Research Applications

2,3,4-Tribromobenzene-1-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-Tribromobenzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms and sulfonic acid group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene
  • 2,4,6-Tribromobenzene

Comparison: 2,3,4-Tribromobenzene-1-sulfonic acid is unique due to the specific positioning of the bromine atoms and the presence of the sulfonic acid group. This configuration imparts distinct chemical properties and reactivity compared to other tribromobenzene isomers. The sulfonic acid group enhances its solubility in water and its ability to participate in acid-base reactions, making it more versatile for certain applications .

Properties

CAS No.

91941-15-0

Molecular Formula

C6H3Br3O3S

Molecular Weight

394.87 g/mol

IUPAC Name

2,3,4-tribromobenzenesulfonic acid

InChI

InChI=1S/C6H3Br3O3S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H,10,11,12)

InChI Key

QWHZYKBDVSLXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)O)Br)Br)Br

Origin of Product

United States

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